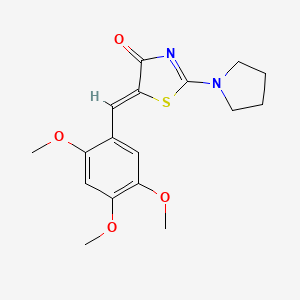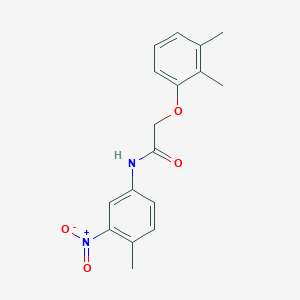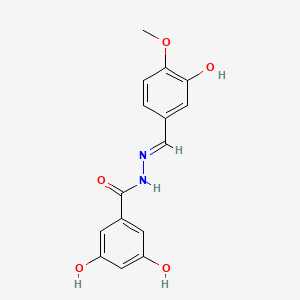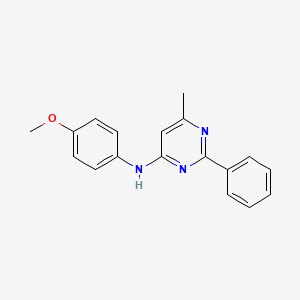
2-(1-pyrrolidinyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-pyrrolidinyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as PMT, is a thiazolone derivative that has been widely studied for its potential applications in various fields of scientific research. PMT has been found to possess several unique properties that make it a promising candidate for use in a wide range of applications.
Scientific Research Applications
Catalytic Applications
The research into similar compounds, such as those involving thiazole and pyrrolidine moieties, has shown significant catalytic potential. For example, scandium, yttrium, and lanthanum benzyl and alkynyl complexes with related ligands have been synthesized and characterized. These complexes demonstrated Z-selective catalytic linear dimerization of phenylacetylenes, with certain yttrium and lanthanum systems being particularly effective catalysts. This suggests potential catalytic applications for compounds like 2-(1-pyrrolidinyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one in similar reactions (Ge, Meetsma, & Hessen, 2009).
Fluorescence and Electrochromism
Thiazolothiazole fluorophores, closely related to the chemical structure of interest, exhibit strong blue fluorescence with high quantum yields. These materials, including their derivatives, show distinctive and reversible electrochromism, making them attractive for multifunctional optoelectronic applications. This highlights the potential for this compound to be used in developing new fluorescent materials or sensors (Woodward et al., 2017).
Antimicrobial and Antioxidant Properties
Compounds with a thiazole core have been synthesized for their potential biological activities. Novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives were developed through a microwave-assisted synthesis, displaying significant antibacterial, antioxidant, and antitubercular activities. This suggests that this compound could have similar properties and applications in medical research or drug development (Bhoi, Borad, Pithawala, & Patel, 2016).
Antioxidant Activity Evaluation
Another research avenue is the evaluation of antioxidant activities of thiazolo pyridines. Synthesis and structural modifications of thiazolo pyridines have been undertaken to explore their capacity to scavenge free radicals. This indicates a potential application of this compound in antioxidant studies or as a base for developing antioxidant agents (Chaban et al., 2013).
Orthogonal Synthesis Applications
Research into orthogonal synthesis methods utilizing imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes to produce polyfunctionalized pyrroles and thiophenes underscores the synthetic versatility of compounds with similar structural frameworks. This suggests a potential application for this compound in complex molecule synthesis or material science (Cheng, Peng, & Li, 2010).
properties
IUPAC Name |
(5Z)-2-pyrrolidin-1-yl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-21-12-10-14(23-3)13(22-2)8-11(12)9-15-16(20)18-17(24-15)19-6-4-5-7-19/h8-10H,4-7H2,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNUVFOFFDTLIA-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)N=C(S2)N3CCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)

![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)

![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)

![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)
![ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate](/img/structure/B5516763.png)
![5-[(cyclopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5516768.png)

